2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a carboxylic acid and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoyl hydrazine with maleic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to alterations in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.
4-Aminophenylacetic acid: Used as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.
Uniqueness
2-(4-Aminophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridazine ring with an aminophenyl group and a carboxylic acid moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H9N3O3 |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-(4-aminophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,12H2,(H,16,17) |
InChI Key |
CPXFGAYLSPCVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.